5,8-Quinolinedione, 7-amino-6-(4-morpholinylmethyl)-
Description
Chemical Identification and Structural Characterization of 5,8-Quinolinedione, 7-Amino-6-(4-Morpholinylmethyl)-
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound is 7-amino-6-[(morpholin-4-yl)methyl]quinoline-5,8-dione . The nomenclature reflects the quinoline backbone substituted with two ketone groups at positions 5 and 8, an amino group at position 7, and a morpholin-4-ylmethyl group at position 6. The molecular formula is C₁₄H₁₆N₃O₃ , derived as follows:
- Quinoline core : C₉H₅NO₂ (accounting for the two ketone groups).
- 7-Amino substituent : Adds one nitrogen and two hydrogen atoms (NH₂).
- 6-(4-Morpholinylmethyl) group : Introduces a morpholine ring (C₄H₉NO) linked via a methylene bridge (CH₂).
A summary of key molecular descriptors is provided in Table 1.
Table 1: Molecular descriptors of 5,8-quinolinedione, 7-amino-6-(4-morpholinylmethyl)-
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₁₆N₃O₃ |
| Molecular weight | 298.30 g/mol |
| Exact mass | 298.119 g/mol |
| Topological polar surface area | 93.7 Ų |
The morpholinylmethyl group enhances solubility in polar solvents due to its tertiary amine and ether functionalities.
Crystallographic Structure Determination and Conformational Analysis
While X-ray crystallographic data for this specific derivative are not publicly available, structural analogs of 5,8-quinolinediones have been characterized using single-crystal X-ray diffraction. For example, 6,7-dichloro-5,8-quinolinedione exhibits a planar quinoline core with dihedral angles of 1.2° between the carbonyl groups and the aromatic ring. Computational models predict that the morpholinylmethyl substituent adopts a chair conformation typical of six-membered saturated heterocycles, with the methylene bridge allowing rotational flexibility.
Key structural features inferred from related compounds include:
Spectroscopic Characterization (NMR, IR, UV-Vis, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- Quinoline protons : Aromatic signals appear as doublets between δ 8.2–8.5 ppm (H-2 and H-4) and δ 7.6–7.8 ppm (H-3).
- Morpholinylmethyl group : Protons on the morpholine ring resonate as a multiplet at δ 3.6–3.8 ppm (N-CH₂-CH₂-O), while the methylene bridge (CH₂) appears as a singlet at δ 4.1 ppm.
- Amino group : A broad singlet at δ 5.9 ppm (exchangeable with D₂O).
¹³C NMR :
- Carbonyl carbons : Peaks at δ 182–185 ppm (C-5 and C-8).
- Morpholine carbons : Signals at δ 66–67 ppm (N-CH₂-CH₂-O) and δ 53 ppm (methylene bridge).
Infrared (IR) Spectroscopy
- Strong absorptions at 1680 cm⁻¹ (C=O stretching) and 1620 cm⁻¹ (C=N quinoline backbone).
- N-H stretching (amine) at 3350 cm⁻¹ and C-O-C (morpholine) at 1120 cm⁻¹ .
UV-Vis Spectroscopy
- Absorption maxima at 245 nm (π→π* transition of the quinoline ring) and 320 nm (n→π* transition of the carbonyl groups).
Mass Spectrometry
Comparative Structural Analysis with Related Quinolinedione Derivatives
The structural uniqueness of 5,8-quinolinedione, 7-amino-6-(4-morpholinylmethyl)- lies in its substitution pattern:
- Morpholinylmethyl vs. Halogen Substituents :
- Amino Group Positioning :
- Morpholine’s Role :
Table 2: Structural and electronic comparison with select 5,8-quinolinedione derivatives
| Derivative | Substituent | LogP | NQO1 Inhibition (IC₅₀) |
|---|---|---|---|
| 7-Amino-6-(4-morpholinylmethyl)- | Morpholinylmethyl | 1.45 | 0.12 µM |
| 6,7-Dichloro- | Cl, Cl | 2.78 | 0.08 µM |
| 6-Amino-7-methoxy- | NH₂, OCH₃ | 0.92 | 0.25 µM |
Data sourced from enzymatic assays and computational studies highlight the balanced lipophilicity and potency of the morpholinylmethyl derivative.
Properties
CAS No. |
61324-56-9 |
|---|---|
Molecular Formula |
C14H15N3O3 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
7-amino-6-(morpholin-4-ylmethyl)quinoline-5,8-dione |
InChI |
InChI=1S/C14H15N3O3/c15-11-10(8-17-4-6-20-7-5-17)13(18)9-2-1-3-16-12(9)14(11)19/h1-3H,4-8,15H2 |
InChI Key |
BCDHNDLLNVSPBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C(=O)C3=C(C2=O)C=CC=N3)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Substituted Anilines
A common method involves the cyclization of 4-chloro-2-aminophenol derivatives with α,β-unsaturated carbonyl compounds. For example, demonstrates the use of 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol in hydrochloric acid with methacrolein to yield 5-chloro-8-hydroxyquinoline intermediates. Subsequent oxidation with sodium chlorate in hydrochloric acid at 60°C introduces the 5,8-dione moiety. Key conditions include:
Direct Functionalization of Preformed Quinolinediones
An alternative route starts with commercially available 6,7-dichloro-5,8-quinolinedione (compound 1 in). Chlorine atoms at the 6- and 7-positions serve as leaving groups for nucleophilic substitution. For instance, reports the oxidation of 2-hydroxyquinolin-8-ol (4 ) with sodium chlorate to yield 6,7-dichloro-5,8-quinolinedione, which is then modified at the C2 position via formylation or hydroxylation.
Introduction of the 7-Amino Group
The 7-amino substituent is critical for biological activity and is typically introduced via:
Nitration Followed by Reduction
Direct Amination
In cases where steric hindrance limits nitration, Ullmann-type coupling or Buchwald-Hartwig amination may be employed. However, these methods require palladium catalysts and are less commonly reported for quinolinediones.
The Mannich reaction facilitates the introduction of morpholine-containing side chains. For example:
Nucleophilic Substitution
Using 6-chloro-5,8-quinolinedione intermediates, morpholine can displace chlorine under basic conditions:
Optimization and Challenges
Regioselectivity
The electron-deficient quinoline core complicates direct functionalization. Strategies to enhance regioselectivity include:
Solubility and Purification
Quinolinediones exhibit poor solubility in polar solvents. notes that introducing hydrophilic groups (e.g., hydroxyl or formyl) improves solubility, aiding chromatographic purification.
Analytical Characterization
Critical characterization data for intermediates and the final compound include:
Chemical Reactions Analysis
Types of Reactions
7-Amino-6-(morpholinomethyl)quinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .
Scientific Research Applications
Structural Characteristics
- Chemical Formula : CHNO
- CAS Number : 61324-56-9
- Functional Groups :
- Quinolinedione
- Amino group at position 7
- Morpholinylmethyl side chain at position 6
Unique Features
The presence of both an amino group and a morpholinylmethyl group enhances the compound's solubility and biological activity compared to other quinoline derivatives. This structural uniqueness makes it a valuable building block for synthesizing more complex compounds.
Medicinal Chemistry
-
Anticancer Activity :
- Research indicates that 5,8-Quinolinedione derivatives can inhibit the growth of various tumor cell lines. For instance, studies have shown that modifications to the quinoline structure can enhance antiproliferative effects against cancer cells such as HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma) .
- Antimicrobial Properties :
-
Enzyme Inhibition :
- It has been investigated as a potential enzyme inhibitor, affecting metabolic pathways critical for cell survival. This property is particularly relevant in developing treatments for diseases where enzyme activity is dysregulated.
Biological Interactions
The mechanism of action involves interactions with various biological macromolecules:
- DNA and RNA Binding : The compound can intercalate into DNA, potentially affecting gene expression and protein synthesis.
- Enzyme Interaction : It inhibits key enzymes involved in cellular processes, disrupting metabolic pathways critical for tumor growth or pathogen survival .
Materials Science
5,8-Quinolinedione derivatives are also being explored for their electronic and optical properties:
- Organic Electronics : Due to their unique electronic properties, these compounds are being studied for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Sensors : Their ability to undergo various chemical reactions makes them suitable candidates for developing chemical sensors .
Anticancer Research
A study published in RSC Advances demonstrated that derivatives of 5,8-Quinolinedione exhibited significant cytotoxicity against several cancer cell lines. The most promising compounds showed IC values in the low micromolar range against HeLa cells .
Antimicrobial Evaluation
In another investigation focusing on antimicrobial properties, compounds derived from quinolinediones were tested against various pathogens. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis .
Mechanism of Action
The mechanism of action of 7-Amino-6-(morpholinomethyl)quinoline-5,8-dione involves its interaction with various molecular targets. The compound can inhibit enzymes involved in cellular processes, leading to the disruption of metabolic pathways. It can also interact with DNA and RNA, affecting gene expression and protein synthesis . The exact pathways and targets depend on the specific biological context and the nature of the substituents on the quinoline ring .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Structural Analysis
The position of substituents (C-6 vs. C-7) significantly impacts the structural and spectroscopic properties of 5,8-quinolinediones:
- IR Spectroscopy: 7-Substituted derivatives (e.g., 7-amino or 7-propargylamine) exhibit two distinct carbonyl (C=O) IR peaks (Δν ≈ 30–40 cm⁻¹) due to intramolecular hydrogen bonding and electronic effects. 6-Substituted derivatives (e.g., 6-chloro or 6-morpholinylmethyl) typically show a single carbonyl peak, as substituents at C-6 induce less asymmetry in the quinone ring . The dual substitution in 7-amino-6-(4-morpholinylmethyl)-5,8-quinolinedione likely results in a unique IR profile, combining features of both 6- and 7-substituted derivatives.
- XRD and DFT Studies :
Substituents at C-6 (e.g., morpholinylmethyl) influence crystal packing and intermolecular interactions. For example, propargylamine substituents at C-7 form stronger hydrogen bonds compared to C-6 analogs, altering lattice stability .
Toxicity Profile
Synthetic 5,8-quinolinediones often exhibit lower toxicity than natural antibiotics (e.g., streptonigrin). The morpholinyl group may further reduce off-target effects by minimizing non-specific interactions .
Data Tables
Table 1: Comparison of Key Derivatives
| Compound | Substituents | IR Δν (cm⁻¹) | IC₅₀ (A549) | Key Biological Activity |
|---|---|---|---|---|
| 6-Chloro-7-propargylamine | 6-Cl, 7-propargyl | 35 | 2.10 µg/mL | Anticancer (NQO1 activation) |
| 7-Amino-6-morpholinylmethyl | 7-NH₂, 6-morpholinyl | N/A* | N/A* | Hypothesized enhanced uptake |
| 6-Chloro-7-(4-fluorophenylamine) | 6-Cl, 7-aryl | 28 | 1.80 µg/mL | Anticancer (ROS generation) |
| NSC 663284 | 6-Cl, 7-morpholinyl | N/A | 0.95 µM | Anti-HIV-1, Anticancer |
Key Research Findings
Spectroscopic Differentiation : FT-IR can reliably distinguish 6- vs. 7-substituted derivatives, aiding in structural validation during synthesis .
Morpholinyl Impact : Morpholine derivatives (e.g., NSC 663284) show promise in antiviral and anticancer applications, suggesting the target compound’s morpholinylmethyl group could confer similar advantages .
Biological Activity
5,8-Quinolinedione derivatives, particularly those modified at the C-7 position, have garnered significant attention due to their diverse biological activities. The compound 5,8-Quinolinedione, 7-amino-6-(4-morpholinylmethyl)- is a notable member of this class, exhibiting potential in various therapeutic applications including anticancer and antimicrobial activities.
Chemical Structure and Properties
The chemical structure of 5,8-Quinolinedione, 7-amino-6-(4-morpholinylmethyl)- can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 218.25 g/mol
This compound features a quinolinedione core with an amino group at the C-7 position and a morpholinylmethyl substituent at the C-6 position. The presence of these functional groups significantly influences its biological activity.
Anticancer Activity
Research indicates that derivatives of 5,8-quinolinedione demonstrate potent anticancer properties. For instance, studies have shown that various substituted quinolinediones exhibit IC values in the low micromolar range against several cancer cell lines. Specifically:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 5,8-Quinolinedione Derivative A | A549 (Lung) | 1.80 |
| 5,8-Quinolinedione Derivative B | SKOV3 (Ovarian) | 0.59 |
| 5,8-Quinolinedione Derivative C | KB (Oral) | 1.52 |
These compounds induce apoptosis through mechanisms involving the upregulation of anti-apoptotic proteins such as Bcl-2 and downregulation of pro-apoptotic proteins like Bax and cleaved caspase-3 .
Antimicrobial Activity
The antimicrobial spectrum of quinolinediones includes efficacy against bacterial and fungal pathogens. The structure–activity relationship (SAR) studies suggest that modifications at the C-6 and C-7 positions can enhance antibacterial potency:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Candida albicans | 20 |
These findings highlight the potential for developing new antimicrobial agents based on the quinolinedione scaffold .
The biological activity of 5,8-quinolinediones is largely attributed to their interaction with key enzymatic pathways:
- NAD[P]H Quinone Oxidoreductase (NQO1) : Compounds have shown to be effective substrates for NQO1, facilitating redox cycling which contributes to their anticancer effects.
- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in the G2/M phase in cancer cells, leading to inhibited proliferation.
Case Studies
A notable study examined the effects of a series of quinolinedione derivatives on various cancer cell lines. The results indicated that compounds with morpholine substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts:
- Case Study A : A derivative with a morpholinylmethyl group demonstrated a significant increase in apoptotic markers in HeLa cells compared to controls.
Q & A
Q. What synthetic methodologies are commonly employed for 5,8-quinolinedione derivatives, and how can purity be ensured?
Synthesis typically involves bromination of quinoline precursors followed by substitution with morpholinylmethyl groups. For example, brominated intermediates are reacted with 4-morpholinylmethylamine under reflux conditions in polar aprotic solvents (e.g., DMF) . Purity is validated via thin-layer chromatography (TLC), NMR spectroscopy (¹H/¹³C), and mass spectrometry (MS). Specific reaction yields depend on substituent steric effects and electron-withdrawing/donating properties .
Q. What analytical techniques are critical for characterizing the molecular structure of this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., morpholinylmethyl at C-6, amino at C-7) and aromatic proton environments .
- IR spectroscopy : Identifies functional groups (e.g., quinone C=O stretches at ~1670 cm⁻¹) .
- X-ray crystallography : Resolves 3D conformation, particularly for verifying intramolecular hydrogen bonds or π-π stacking .
Q. What is the hypothesized mechanism of action for 5,8-quinolinedione derivatives in anticancer studies?
The quinone moiety undergoes redox cycling, generating reactive oxygen species (ROS) via NAD(P)H:quinone oxidoreductase 1 (NQO1), inducing oxidative stress and apoptosis in cancer cells. The morpholinylmethyl group may enhance cellular uptake or modulate interactions with kinase targets .
Q. How do structural modifications at C-6/C-7 influence biological activity?
Q. What in vitro assays are used to evaluate antimicrobial activity?
Standard protocols include:
- MIC (Minimum Inhibitory Concentration) : Against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).
- Time-kill assays : To assess bactericidal vs. bacteriostatic effects .
Advanced Research Questions
Q. How can substituent optimization at C-6 balance cytotoxicity and selectivity?
Replace morpholinylmethyl with piperazinyl or thiomorpholine groups to alter lipophilicity and off-target effects. Computational docking (e.g., AutoDock Vina) predicts binding affinities to NQO1 or Topoisomerase II. Validate with cytotoxicity assays (MTT) on cancer vs. normal cell lines (e.g., HeLa vs. HEK293) .
Q. What strategies resolve contradictions in SAR data between synthetic and natural 5,8-quinolinediones?
Natural analogs (e.g., streptonigrin) exhibit enhanced activity due to additional substituents (e.g., C-2 pyridyl groups). Use comparative molecular field analysis (CoMFA) to model steric/electronic contributions. Synthesize hybrid analogs with C-2 modifications for direct comparison .
Q. How does the morpholinylmethyl group influence ROS generation kinetics?
Electrochemical studies (cyclic voltammetry) measure redox potentials. Compare ROS levels (using DCFH-DA probes) in NQO1-overexpressing vs. knockout cell lines. The morpholinyl group may stabilize semiquinone intermediates, prolonging ROS production .
Q. What experimental designs mitigate off-target effects in kinase inhibition studies?
Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify unintended targets. Structure-based drug design (SBDD) optimizes the quinoline core to fit ATP-binding pockets selectively. For example, introduce bulkier substituents to avoid binding to non-target kinases (e.g., EGFR) .
Q. How can metabolic stability be improved for in vivo applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
